Loganin

Description

Overview of Loganin (B1675030) as an Iridoid Glycoside

This compound is classified as an iridoid monoterpenoid with the chemical formula C₁₇H₂₆O₁₀ nih.gov. It belongs to the class of iridoid o-glycosides, which are iridoid monoterpenes featuring a glycosyl moiety, typically a pyranosyl group, linked to the iridoid skeleton foodb.ca. The basic chemical structure of iridoids consists of a cyclopentane (B165970) and an α-pyran ring, representing acetal (B89532) derivatives of iridodial (B1216469) tandfonline.com.

This compound is specifically a β-D-glucoside, an enoate ester, a monosaccharide derivative, a methyl ester, and a secondary alcohol nih.gov. It is functionally related to loganetin (B1631346) nih.gov. The molecular weight of this compound is 390.38 g/mol drugfuture.comtcichemicals.com.

This compound occurs naturally in various plant species. It was first isolated from the seeds of Strychnos nux-vomica, a member of the Loganiaceae family, from which it derives its name foodb.cawikipedia.orgebi.ac.uk. It is also found in other plants such as Calycophyllum spruceanum, Dipsacus inermis, Alstonia boonei, Desfontainia spinosa, Cornus officinalis, Gardenia jasminoides, Cistanche tubulosa, Eucommia ulmoides, Rehmanniae Radix, and Lonicera japonica nih.govfoodb.cawikipedia.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.gov. The concentration of this compound can vary significantly between plant extracts depending on factors such as region, climate, and cultivation procedures researchgate.net.

In the biosynthesis of this compound, it is formed from loganic acid through the action of the enzyme loganic acid O-methyltransferase (LAMT) wikipedia.org. This compound then serves as a substrate for the enzyme secothis compound (B1681713) synthase (SLS) to produce secothis compound, a secoiridoid monoterpene that is a precursor to various indole (B1671886) alkaloids wikipedia.orglibretexts.orgwikipedia.org. The biosynthesis pathway involves the conversion of geraniol (B1671447) and nerol, with 10-hydroxylation as an initial step rsc.org.

Physicochemical properties of this compound include its appearance as crystals with a melting point between 222-223°C or 223.0 to 227.0 °C drugfuture.comtcichemicals.com. It has an optical rotation ([α]D²⁰) of -82.1° (water) or -84.0 to -87.0 deg (C=0.1, MeOH) drugfuture.comtcichemicals.com. This compound is freely soluble in water, less soluble in 96% alcohol, sparingly soluble in absolute alcohol, and practically insoluble in ether, petroleum ether, ligroin, ethyl acetate (B1210297), acetone, and chloroform (B151607) drugfuture.comtcichemicals.com.

Here is a summary of some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₁₀ | nih.govdrugfuture.comtcichemicals.com |

| Molecular Weight | 390.38 g/mol | drugfuture.comtcichemicals.com |

| CAS Registry Number | 18524-94-2 | drugfuture.comtcichemicals.com |

| Melting Point | 222-223 °C or 223.0-227.0 °C | drugfuture.comtcichemicals.com |

| Optical Rotation | [α]D²⁰ -82.1° (water) or -84.0 to -87.0° (MeOH) | drugfuture.comtcichemicals.com |

| Solubility (Water) | Freely soluble | drugfuture.com |

| Solubility (Ether) | Practically insoluble | drugfuture.com |

(Note: This table is intended to represent data that could be presented in an interactive format.)

Historical Context of this compound Research in Phytochemistry and Pharmacology

The historical research into this compound is closely tied to the investigation of medicinal plants, particularly those used in traditional medicine. Its initial isolation from Strychnos nux-vomica marked an early step in understanding the chemical constituents of this plant foodb.cadrugfuture.comwikipedia.orgebi.ac.uk. This early work in phytochemistry focused on the isolation and structural elucidation of natural compounds.

Over time, research expanded to include the occurrence of this compound in other plant species known for their medicinal properties, such as Cornus officinalis ebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. The presence of this compound as a major active component in these plants has driven significant phytochemical investigation to identify and quantify this compound and other related iridoid glycosides researchgate.netnih.gov.

Pharmacological research on this compound has evolved from initial observations of the biological effects of the plants containing it to detailed studies on the compound's specific activities. Early research likely observed effects related to the traditional uses of plants like Strychnos nux-vomica and Cornus officinalis.

More recent pharmacological studies have explored a wide range of potential activities of this compound, including anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and anti-tumor effects nih.govresearchgate.netnih.govnih.govresearchgate.netncats.ionih.govmedchemexpress.comresearchgate.net. These investigations have delved into the underlying mechanisms of action, examining how this compound interacts with various biological pathways and targets nih.govncats.ionih.govmedchemexpress.com. For instance, studies have investigated its effects on inflammatory mediators and signaling pathways like NF-κB and Nrf2/HO-1 ncats.ionih.govmedchemexpress.com. Research has also explored its potential in conditions such as memory impairment and Alzheimer's disease by studying its effects on enzymes like β-secretase ebi.ac.ukncats.io. The historical progression of research reflects a shift from identifying natural compounds to understanding their specific biological roles and therapeutic potential.

Structure

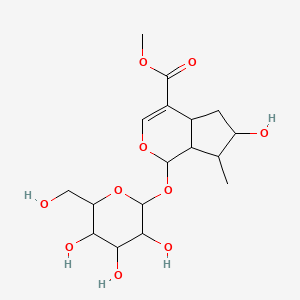

2D Structure

Properties

IUPAC Name |

methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Botanical Origin

Plant Sources and Species Distribution

Loganin (B1675030) has been identified in a diverse range of plant families and genera.

Key Plant Families and Genera

This compound is notably present in several plant families, including Loganiaceae, Apocynaceae, Rubiaceae, Scrophulariaceae, and Lamiaceae. nih.govresearchgate.net It was first isolated from the seeds of Strychnos nux-vomica, a member of the Loganiaceae family. wikipedia.org Other families where iridoids, including this compound, are abundant include Cornaceae, Plantaginaceae, and Gentianaceae. nih.govresearchgate.netkew.org

Specific Plant Parts Containing this compound

This compound can be found in different parts of the plants that produce it. It was initially isolated from the seeds of Strychnos nux-vomica. wikipedia.org While some studies on other iridoid-containing plants have focused on aerial parts, iridoid glycosides and phenolic compounds have been shown to be distributed in all parts of the plant, including leaves, roots, stems, and flowers. frontiersin.org The distribution pattern and abundance of these compounds can vary within different parts of the same plant species. frontiersin.org

Quantitative Variation of this compound Across Different Plant Genotypes and Cultivation Conditions

The quantitative presence of secondary metabolites like this compound in plants can be influenced by both genetic factors (genotype) and environmental conditions (cultivation conditions). Studies on other plant compounds have shown that different genotypes of the same plant can exhibit different responses to the environment, leading to variations in the content of active ingredients. frontiersin.org Environmental factors such as temperature and rainfall can significantly affect the yield and characteristics of crops, indicating their influence on plant compound production. notulaebotanicae.ro The variation in secondary metabolites can be attributed to genetic differences acquired through long-term natural selection, leading to adaptation to different environments. researchgate.net

While specific data tables detailing this compound content across various genotypes and cultivation conditions were not extensively found in the search results, research on other plant compounds demonstrates that such variations exist and are influenced by these factors. frontiersin.orgnotulaebotanicae.rotandfonline.comscirp.orgacademicjournals.org

Geographical Influence on this compound Content

Geographical location and associated environmental factors can play a significant role in the variation of plant compound content, including this compound. The chemical constitution of plant substances is notably variable, influenced by factors such as geographic location, plant species, and environmental conditions. ekb.eg Studies on other compounds have shown that geographical variation can lead to significant divergence in traits, often correlated with climatic factors such as rainfall and temperature. frontiersin.orgroyalsocietypublishing.org For example, in Cornus officinalis, key environmental factors influencing both suitable geographical distribution and this compound content included average monthly precipitation and temperature seasonality. oup.com This suggests that the specific environmental conditions of a geographical area can directly impact the concentration of this compound in plants.

Biosynthesis and Metabolic Pathways

Precursor Pathways to Loganin (B1675030)

The journey to synthesizing this compound begins with precursors from the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathway, which provides the basic building blocks for all monoterpenoids.

The formation of the characteristic iridoid structure of this compound starts with geranyl pyrophosphate (GPP), the universal precursor for monoterpenes. mdpi.comnih.gov The first committed step in this specific pathway is the hydrolysis of GPP to geraniol (B1671447), a reaction catalyzed by geraniol synthase (GES). mdpi.com

Following its formation, geraniol undergoes a series of oxidative reactions. It is first hydroxylated by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme. mdpi.com The resulting 8-hydroxygeraniol is then oxidized to produce the dialdehyde 8-oxogeranial. mdpi.commdpi.com This dialdehyde is a key intermediate that undergoes a reductive cyclization reaction, catalyzed by iridoid synthase (ISY), to form the core cyclopentane (B165970) ring of the iridoid structure. mdpi.comresearchgate.net

The pathway continues with further oxidations and modifications. The cyclized intermediate is converted to 7-deoxyloganetic acid, which is then glycosylated to form 7-deoxyloganic acid. mdpi.comnih.gov A subsequent hydroxylation step yields loganic acid, the direct precursor to this compound. mdpi.comnih.govnih.gov Tracer experiments have confirmed that the conversion of geraniol and its isomer nerol into this compound involves a 10-hydroxylation step early in the pathway. rsc.orgrsc.org

The final step in the biosynthesis of this compound is the specific and direct conversion of loganic acid. This transformation is a methylation reaction where the carboxyl group of loganic acid is esterified. mdpi.comnih.gov The enzyme responsible for this conversion transfers a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the carboxylic acid moiety of loganic acid, resulting in the formation of this compound. nih.govwikipedia.orgias.ac.in This enzymatic step is crucial as it produces the final this compound molecule, which then serves as a key intermediate in the biosynthesis of various monoterpenoid indole (B1671886) alkaloids (MIAs). mdpi.comnih.gov

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

Several key enzymes have been identified and characterized for their critical roles in the this compound biosynthetic pathway, from the generation of the initial monoterpenoid precursor to the final methylation and subsequent metabolism of this compound itself.

Loganic Acid Methyltransferase (LAMT) is the enzyme that catalyzes the terminal step in this compound biosynthesis: the methylation of loganic acid. mdpi.comnih.gov It belongs to the transferase family of enzymes, specifically the methyltransferases. wikipedia.org The systematic name for this enzyme is S-adenosyl-L-methionine:loganate 11-O-methyltransferase. wikipedia.org LAMT demonstrates high substrate specificity, effectively methylating loganic acid while showing negligible activity towards structurally related compounds such as 7-deoxyloganic acid. researchgate.net This specificity ensures the precise formation of this compound required for downstream alkaloid synthesis. researchgate.net The reaction is dependent on S-adenosyl-L-methionine as the methyl donor. nih.govwikipedia.org

| Enzyme Property | Description |

| Enzyme Name | Loganic Acid Methyltransferase (LAMT) |

| EC Number | 2.1.1.50 wikipedia.org |

| Reaction | S-adenosyl-L-methionine + Loganic Acid ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.org |

| Substrate(s) | Loganic Acid, S-adenosyl-L-methionine wikipedia.org |

| Product(s) | This compound, S-adenosyl-L-homocysteine wikipedia.org |

| Function | Catalyzes the final methylation step in this compound biosynthesis. mdpi.comresearchgate.net |

While not directly involved in the synthesis of this compound from its precursors, Secothis compound (B1681713) Synthase (SLS) is the key enzyme responsible for its immediate downstream conversion. SLS catalyzes the oxidative cleavage of the cyclopentane ring of this compound to form secothis compound. nih.govresearchgate.net This ring-opening is a critical step, as secothis compound is the direct terpenoid precursor that condenses with tryptamine to form strictosidine, the gateway to the vast array of monoterpenoid indole alkaloids. nih.govnih.gov

| Enzyme Property | Description |

| Enzyme Name | Secothis compound Synthase (SLS) |

| EC Number | 1.14.19.62 wikipedia.org |

| Systematic Name | This compound:oxygen oxidoreductase (ring-cleaving) wikipedia.org |

| Reaction | This compound + NADPH + H+ + O2 ⇌ Secothis compound + NADP+ + 2 H2O wikipedia.org |

| Substrate(s) | This compound, NADPH, O2 wikipedia.org |

| Product(s) | Secothis compound, NADP+ wikipedia.org |

| Function | Catalyzes the oxidative ring cleavage of this compound to form secothis compound. nih.govresearchgate.netresearchgate.net |

Geranyl Pyrophosphate Synthase (GPPS) is a critical enzyme at the very beginning of the monoterpenoid pathway that ultimately leads to this compound. nih.gov GPPS catalyzes the head-to-tail condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP), both derived from the MEP pathway, to form the C10 compound geranyl pyrophosphate (GPP). nih.govmdpi.com GPP is the universal precursor for all monoterpenes, including geraniol, which initiates the formation of the iridoid backbone of this compound. nih.govnih.gov Therefore, the activity of GPPS is fundamental for supplying the necessary building blocks for the entire this compound biosynthetic pathway.

| Enzyme Property | Description |

| Enzyme Name | Geranyl Pyrophosphate Synthase (GPPS) |

| EC Number | 2.5.1.1 |

| Reaction | Dimethylallyl diphosphate + Isopentenyl diphosphate ⇌ Geranyl pyrophosphate + Diphosphate |

| Substrate(s) | Dimethylallyl diphosphate (DMAPP), Isopentenyl diphosphate (IPP) mdpi.com |

| Product(s) | Geranyl pyrophosphate (GPP) nih.gov |

| Function | Synthesizes the universal C10 monoterpene precursor, GPP. nih.govnih.gov |

Other Relevant Enzymes

Two enzymes are particularly crucial in the mid-to-late stages of this compound biosynthesis: 7-deoxyloganic acid hydroxylase (7DLH) and Iridoid Synthase (IS).

7-deoxyloganic acid hydroxylase (7DLH): This enzyme is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of 7-deoxyloganic acid at the C-7 position to form loganic acid escholarship.orgresearchgate.net. This is a critical step that directly precedes the final methylation to produce this compound. In Catharanthus roseus, 7DLH is a monofunctional enzyme, solely performing this hydroxylation escholarship.org. Functional characterization in various plant species, including Camptotheca acuminata, has confirmed its role as a stereoselective 7-hydroxylase researchgate.net.

Iridoid Synthase (IS): Iridoid synthase is a pivotal enzyme that establishes the fundamental cyclopentanopyran ring structure of all iridoids, including this compound wikipedia.orgnih.gov. Unlike canonical terpene cyclases that utilize cationic intermediates, IS catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, a common precursor for the iridoid pathway nih.govresearchgate.net. The mechanism involves an initial NADPH-dependent 1,4-reduction of 8-oxogeranial, which generates a highly reactive enol intermediate. This intermediate then undergoes a cyclization step, via a Michael-type or Diels-Alder reaction, to form the characteristic iridoid scaffold wikipedia.orgnih.govresearchgate.netresearchgate.net. This unique enzymatic action defines a distinct class of monoterpene cyclase nih.gov. In some plants, the stereospecificity of the final cyclization can be further guided by other enzymes like nepetalactol-related short-chain dehydrogenases (NEPS) nih.gov.

| Enzyme | Abbreviation | Function in this compound Biosynthesis | Enzyme Class |

|---|---|---|---|

| 7-deoxyloganic acid hydroxylase | 7DLH | Catalyzes the hydroxylation of 7-deoxyloganic acid to produce loganic acid. escholarship.orgresearchgate.net | Cytochrome P450 Monooxygenase |

| Iridoid Synthase | IS | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. wikipedia.orgnih.gov | Reductive Cyclase (Short-chain dehydrogenase/reductase family) |

Subcellular Localization and Compartmentation of Biosynthetic Pathways

The biosynthesis of this compound is characterized by a remarkable level of spatial organization, involving both intercellular and subcellular compartmentation escholarship.orgmdpi.com.

Intercellular Compartmentation: Research in Catharanthus roseus has revealed that the this compound biosynthetic pathway is split between two distinct cell types in the leaf mdpi.comresearchgate.net.

Internal Phloem-Associated Parenchyma (IPAP) Cells: The initial stages of the pathway, from geranyl pyrophosphate (GPP) through to the formation of loganic acid, occur within these specialized cells mdpi.comnih.gov. Enzymes such as geraniol synthase (GS), geraniol 10-hydroxylase (G10H), and 7DLH are localized here nih.govscispace.com.

Epidermal Cells: Following its synthesis in IPAP cells, a pathway intermediate (previously thought to be only loganic acid, but now known to include other iridoids) is transported to the leaf epidermis. Here, the final steps of secothis compound biosynthesis occur, catalyzed by enzymes like loganic acid O-methyltransferase (LAMT) and secothis compound synthase (SLS) mdpi.comresearchgate.netresearchgate.net.

Subcellular Compartmentation: Within these cells, the pathway is further divided among different organelles.

Plastids: The synthesis of the precursor geraniol occurs in the plastids mdpi.com. In Cornus officinalis, the geranyl pyrophosphate synthase (CoGPPS) is also localized to the chloroplasts nih.gov.

Endoplasmic Reticulum (ER): The cytochrome P450 enzymes of the pathway, including G10H, 7DLH, and SLS, are typically anchored to the ER membrane mdpi.com.

Cytosol: Other enzymatic steps are believed to take place in the cytosol escholarship.org.

Vacuole: The final condensation of secothis compound with tryptamine to form strictosidine (the precursor to indole alkaloids) involves strictosidine synthase (STR), which is located in the vacuole mdpi.com.

This intricate compartmentation necessitates a sophisticated system of transport for intermediates across both organellar and cellular membranes, highlighting the highly coordinated nature of this compound biosynthesis.

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level, primarily through the action of various transcription factors (TFs) that respond to developmental cues and environmental stimuli, such as jasmonate signaling nih.govnih.gov. Several families of TFs have been identified as key regulators of the iridoid and broader terpenoid indole alkaloid (TIA) pathways.

Key transcription factor families involved include:

APETALA2/ethylene-responsive factor (AP2/ERF): Members of this family are known to regulate TIA pathway genes nih.govresearchgate.net.

basic Helix-Loop-Helix (bHLH): In C. roseus, a set of bHLH transcription factors, namely BIS1, BIS2, and BIS3 (bHLH Iridoid Synthesis), have been shown to specifically upregulate the genes of the iridoid branch of the TIA pathway leading up to this compound nih.gov. These TFs can form homo- and heterodimers to modulate gene expression nih.gov.

MYB and WRKY: These TF families also play significant roles in regulating alkaloid biosynthesis, with specific members acting as either activators or repressors of pathway genes nih.govmdpi.com.

These transcription factors bind to specific cis-regulatory elements in the promoters of biosynthetic genes, thereby coordinating their expression and controlling the metabolic flux through the this compound pathway researchgate.net.

Gene Expression Analysis of Biosynthetic Enzymes

The expression patterns of key enzyme-encoding genes provide insight into the regulation of this compound production.

Geraniol 10-hydroxylase (G10H): The gene encoding G10H is considered a critical regulatory point in TIA biosynthesis scienceopen.comresearchgate.net. Studies have shown that G10H expression is strongly induced by the stress hormone methyljasmonate researchgate.net. In Lonicera japonica, tissue-specific analysis revealed that LjG10H is most highly expressed in the flowers nih.govnih.gov. Overexpression of G10H in transgenic C. roseus and Ophiorrhiza pumila has been shown to increase the production of downstream alkaloids, indicating it can be a rate-limiting step scienceopen.comnih.gov.

Secothis compound Synthase (SLS): In C. roseus, two isoforms of the SLS gene, SLS1 and SLS2, have been identified. They share 97% nucleotide identity but exhibit different expression profiles. SLS2 is the predominant isoform in aerial organs like leaves and flower buds, which are the primary sites of TIA accumulation, whereas SLS1 expression is lower in these tissues nih.gov. Both enzymes catalyze the conversion of this compound to secothis compound researchgate.netnih.gov.

Cornus officinalis Geranyl Pyrophosphate Synthase (CoGPPS): In Cornus officinalis, a key source of this compound, the CoGPPS gene shows a distinct spatiotemporal expression pattern. Quantitative real-time PCR analysis demonstrated that its expression is specifically high in the fruits, which correlates with the higher accumulation of this compound and morroniside in this organ compared to the leaves nih.gov.

| Gene | Plant Species | Key Expression Findings | Regulatory Notes |

|---|---|---|---|

| G10H | Catharanthus roseus, Lonicera japonica | Highest expression in flowers (L. japonica); considered a rate-limiting step. nih.govnih.gov | Strongly induced by methyljasmonate. researchgate.net |

| SLS | Catharanthus roseus | Two isoforms exist; SLS2 is the major isoform in aerial organs where alkaloids accumulate. nih.gov | Part of a separate regulon from the early pathway enzymes. escholarship.org |

| CoGPPS | Cornus officinalis | Specifically and highly expressed in fruits, correlating with iridoid accumulation. nih.gov | Encodes a key precursor-forming enzyme localized in chloroplasts. nih.gov |

Transcriptomic and Proteomic Studies Related to this compound Production

High-throughput "omics" approaches have been instrumental in discovering new genes and understanding the broader regulatory networks governing this compound biosynthesis.

Transcriptomic Studies: The analysis of the complete set of RNA transcripts in a cell or tissue has enabled the identification of many candidate genes involved in the iridoid pathway. By comparing the transcriptomes of different tissues, developmental stages, or plants treated with elicitors, researchers can identify genes whose expression patterns correlate with this compound accumulation frontiersin.orgnih.govnih.gov. For example, large-scale expressed sequence tag (EST) collections and RNA-Seq analyses in plants like olive (Olea europaea), Gentiana crassicaulis, and Dendrobium officinale have successfully identified homologs of known iridoid biosynthetic genes, including Iridoid Synthase and 7DLH nih.govfrontiersin.orgnih.gov. These studies often employ weighted gene co-expression network analysis (WGCNA) to find modules of co-regulated genes, providing strong evidence for their functional relationships within the pathway frontiersin.org.

Proteomic Studies: While transcriptomic data reveals gene expression levels, proteomics, the large-scale study of proteins, provides a more direct measure of the enzymatic machinery present at a given time. Proteomic analyses can help identify the actual proteins involved in this compound biosynthesis and their relative abundance. These studies can confirm that the genes identified through transcriptomics are indeed translated into functional proteins. Comparing the proteomes of high- versus low-producing plant varieties or cell cultures can reveal bottlenecks in the pathway and identify key enzymes whose abundance correlates with high yields of this compound and its derivatives mdpi.com.

Transport Mechanisms of Iridoid Glucosides within Plants

The spatial separation of biosynthetic steps between different cells and subcellular compartments necessitates efficient transport mechanisms for iridoid glucoside intermediates. Research has identified specific transporters responsible for this crucial role.

The NRT1/PTR FAMILY (NPF) of transporters, initially known for transporting nitrate and peptides, has been shown to be a major player in the movement of specialized metabolites, including iridoid glucosides nih.govresearchgate.netelifesciences.orgnih.govfrontiersin.org.

In Catharanthus roseus, a functional screening approach identified three plasma membrane-localized NPF transporters—CrNPF2.4, CrNPF2.5, and CrNPF2.6 —that are capable of importing multiple iridoid glucosides nih.govresearchgate.netoup.com. These transporters are proton-dependent symporters, using the electrochemical gradient across the membrane to drive transport nih.gov.

Crucially, these transporters are not limited to a single substrate. They can transport 7-deoxyloganic acid, loganic acid, this compound, and secothis compound nih.govoup.com. This finding challenged the earlier model that only loganic acid was the mobile intermediate shuttled from IPAP to epidermal cells. It suggests a more complex and overlapping system where multiple intermediates can be transported between cell types, allowing for greater metabolic flexibility nih.gov. Of these, CrNPF2.4 is considered a physiologically relevant transporter for importing iridoids into epidermal cells due to its expression profile researchgate.net.

| Compound Name |

|---|

| 7-deoxyloganic acid |

| 8-oxogeranial |

| Geraniol |

| Geranyl pyrophosphate |

| Loganic acid |

| This compound |

| Morroniside |

| Nepetalactol |

| Secothis compound |

| Strictosidine |

| Tryptamine |

Isolation, Extraction, and Purification Methodologies

Conventional Extraction Techniques from Plant Material

Conventional methods for extracting loganin (B1675030) from plant matrices, such as the fruits of Cornus officinalis (Fructus corni) or Nux vomica, primarily rely on the compound's solubility in polar organic solvents. nih.govijpjournal.comresearchgate.net These techniques are foundational for liberating iridoid glycosides from the complex cellular structures of the plant material.

Solvent-based extraction is a primary method for isolating this compound. The choice of solvent is critical, as it dictates the efficiency and selectivity of the extraction. Polar solvents are generally preferred due to the glycosidic nature of this compound.

One common approach involves using a Soxhlet extractor with methanol (B129727) for several hours. ijpjournal.com The resulting methanolic extract is then filtered and concentrated. ijpjournal.com Another effective method is ultrasonic extraction using 50% methanol, which utilizes sound waves to facilitate the release of the target compound from the plant matrix. nih.govresearchgate.net

Following initial extraction, a liquid-liquid partitioning or solvent-solvent extraction technique is often employed for preliminary purification. ijpjournal.com In this process, the concentrated crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity. For instance, partitioning with petroleum ether and chloroform (B151607) removes non-polar and fatty substances. ijpjournal.com this compound, being polar, is then extracted into a more polar solvent like ethyl acetate (B1210297), leaving water-soluble impurities behind in the aqueous layer. ijpjournal.com This ethyl acetate fraction, rich in this compound, is then concentrated for further purification. ijpjournal.com

| Plant Source | Extraction Method | Solvent(s) Used | Key Steps |

|---|---|---|---|

| Nux vomica fruits | Soxhlet Extraction & Solvent Partitioning | Methanol, Water, Petroleum Ether, Chloroform, Ethyl Acetate | 1. Soxhlet extraction with methanol. 2. Concentrate and suspend in water. 3. Partition with petroleum ether, chloroform, and finally ethyl acetate to isolate this compound. ijpjournal.com |

| Fructus corni | Ultrasonic Extraction | 50% Methanol | 1. Ultrasonic extraction of the plant material. 2. The resulting crude extract is then subjected to further chromatographic purification. nih.govresearchgate.net |

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for separating this compound from these other components with a high degree of resolution. nih.govcolumn-chromatography.com

Column chromatography is a widely used technique for the initial purification of this compound from concentrated extracts. column-chromatography.comnih.gov Macroporous absorption resins are particularly effective for this purpose. nih.govresearchgate.netresearchgate.net The crude extract is loaded onto a macroporous resin column, which separates compounds based on their polarity. mdpi.com

In a typical procedure, after loading the extract, the column is washed with solvents of increasing polarity. For example, the column might be eluted first with 15% ethanol (B145695) and then with 40% ethanol. nih.govresearchgate.net The fraction eluted with 40% ethanol is often enriched with this compound and is collected for more refined purification steps. nih.govresearchgate.net This method serves as an effective intermediate step, concentrating the target compound and removing a significant portion of impurities before final purification. researchgate.net

For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. labcompare.comteledynelabs.com It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, making it ideal for isolating specific compounds for further use. teledynelabs.comwarwick.ac.uk

Preparative HPLC offers high resolution and efficiency in separating compounds from complex mixtures. teledynelabs.com After preliminary purification by methods like column chromatography, the enriched this compound fraction is subjected to preparative HPLC. A common setup for purifying iridoid glycosides like this compound involves a reversed-phase C18 column. researchgate.net The mobile phase often consists of a gradient of methanol and water, which allows for the precise separation of this compound from closely related compounds. researchgate.net For instance, a gradient system might start with 20% methanol, increase to 60% over a set period, and then be maintained at 60% to elute the target compound. researchgate.net The eluted fractions containing pure this compound are collected for final processing. labcompare.com This method can yield this compound with a purity of 98.6% or higher. nih.govresearchgate.netresearchgate.net

| Technique | Stationary Phase | Mobile Phase / Eluent | Result |

|---|---|---|---|

| Column Chromatography | Macroporous Resin (D-101) | Stepwise gradient of 15% and 40% ethanol | Enrichment of this compound in the 40% ethanol fraction. researchgate.netresearchgate.net |

| Preparative HPLC | YWG C18 Column | Gradient of methanol and water (e.g., 20% to 60% methanol) | Isolation of this compound with >98% purity. researchgate.net |

Recrystallization and Purity Confirmation

The final step in the purification process often involves recrystallization to obtain a crystalline solid form of this compound and to remove any remaining minor impurities. nih.gov Following chromatographic separation, the purified this compound fraction, often in solvent, is concentrated. A solvent in which this compound is sparingly soluble, such as absolute ethanol, is then used for recrystallization. ijpjournal.com The principle is that the desired compound crystallizes out of the solution upon cooling or solvent evaporation, while impurities remain dissolved. ijpjournal.com Precipitation can also be induced by adding a non-solvent like petroleum ether, in which this compound is insoluble, causing the pure compound to precipitate out of the solution. ijpjournal.com

Confirmation of the purity and structural identity of the isolated this compound is crucial. A combination of analytical techniques is employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Purity is confirmed by analytical HPLC, where a pure sample should ideally show a single peak. ijpjournal.comijpjournal.com

Thin-Layer Chromatography (TLC): TLC is used for a quick purity check, where the isolated compound should appear as a single spot with a specific retention factor (Rf value). ijpjournal.com

Melting Point: The melting point of the isolated compound is measured and compared to the literature value; a sharp melting point range is indicative of high purity. ijpjournal.com For this compound, the melting point is reported to be in the range of 221-223 °C. ijpjournal.com

Spectroscopic Analysis: The structure of the compound is confirmed using various spectroscopic methods. Ultraviolet (UV) spectroscopy is used to determine the absorption maxima. ijpjournal.com Further structural elucidation is achieved through Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). nih.govijpjournal.comresearchgate.net These techniques provide detailed information about the molecular structure, confirming the identity of the isolated compound as this compound. nih.govijpjournal.com

Advanced Analytical Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (General Mention)

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of loganin (B1675030), which aids in its identification and structural confirmation nih.govebi.ac.uktandfonline.com. LC-MS and GC-MS are commonly used hyphenated techniques. For instance, LC-MS analysis of this compound can show a molecular ion peak at m/z 391 ([M+H]⁺) or m/z 413 ([M+Na]⁺) in positive ion mode, and m/z 389 ([M-H]⁻) or m/z 435 ([M+HCOO]⁻) in negative ion mode, depending on the adduct formed nih.govuni.luijpsonline.comcapes.gov.br. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation ions that further confirm the structure capes.gov.br.

| MS Type | Ionization Mode | Adduct | m/z Value | Reference |

|---|---|---|---|---|

| LC-MS | Positive | [M+H]⁺ | 391.15988 (predicted) | uni.lu |

| LC-MS | Positive | [M+Na]⁺ | 413.1402 (experimental), 413.14182 (predicted) | nih.govuni.lu |

| LC-MS | Negative | [M-H]⁻ | 389.14532 (predicted) | uni.lu |

| LC-MS | Negative | [M+HCOO]⁻ | 435.15080 (predicted) | uni.lu |

| UPLC-MS/MS | Negative | [M-H]⁻ transition | 435.0→227.0 | ebi.ac.ukcapes.gov.brnih.gov |

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information about the arrangement of atoms and their connectivity nih.gov. Both ¹H NMR and ¹³C NMR spectroscopy are used to assign signals to specific protons and carbons within the this compound molecule nih.govchemfaces.comacs.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to confirm correlations between atoms and build the complete structure nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores within the this compound molecule and can be used for quantitative analysis based on its absorbance at specific wavelengths nih.govazooptics.com. This compound exhibits a maximum absorbance (λmax) at approximately 236 nm caymanchem.com. This characteristic absorption is utilized in methods like HPLC-PDA for detection and quantification ingentaconnect.comnih.govthermofisher.comingentaconnect.commdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound based on the vibrational modes of its chemical bonds nih.gov. The IR spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl groups (O-H), carbonyl groups (C=O) in the ester, and carbon-carbon double bonds (C=C), among others nih.govresearchgate.net. This technique can be used for identification and to assess the purity of this compound samples researchgate.net.

Chromatographic Methods for Quantification and Quality Control

Chromatographic methods are widely used for the separation, identification, and quantification of this compound in various samples, as well as for quality control purposes researchgate.netijpsonline.commdpi.com. These techniques allow for the separation of this compound from other co-occurring compounds in complex matrices.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

High-Performance Liquid Chromatography coupled with Photodiode Array Detection (HPLC-PDA) is a prevalent method for the quantitative analysis and quality control of this compound in plant extracts and formulations researchgate.netmdpi.comnih.govscientific.netscbt.comnih.govresearchgate.net. HPLC separates this compound based on its interaction with a stationary phase and a mobile phase, while the PDA detector allows for the detection of this compound across a range of wavelengths, confirming its identity based on its UV-Vis spectrum and retention time thermofisher.commdpi.com.

Various HPLC-PDA methods have been developed for this compound analysis. For example, a method using a Kromasil C18 column with a mobile phase of acetonitrile-water (14:86) and detection at 240 nm was established for determining this compound in Mingmudihuang pills and Erlongzuoci pills, showing good linearity and recovery ingentaconnect.com. Another method for determining this compound in Pterocephalus hookeri used a Welchrom C18 column with acetonitrile-water (12:88) as the mobile phase and detection at 240 nm, also demonstrating good linearity and recovery nih.gov. A validated HPLC-PDA method for the simultaneous quantification of nine compounds, including this compound, in an herbal medicine prescription utilized a specific column and mobile phase conditions, achieving good linearity, sensitivity, recovery, and precision mdpi.comnih.govresearchgate.net.

| Matrix Analyzed | Column Type | Mobile Phase | Detection Wavelength (nm) | Linearity Range | Average Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mingmudihuang pills & Erlongzuoci pills | Kromasil C18 | Acetonitrile-water (14:86) | 240 | 0.11-2.28 μg | 101 (Mingmudihuang), 97.7 (Erlongzuoci) | 2.2 (Mingmudihuang), 2.0 (Erlongzuoci) | ingentaconnect.com |

| Pterocephalus hookeri | Welchrom C18 | Acetonitrile-water (12:88) | 240 | 0.06-1.2 μg | 97.0 | 1.4 | nih.gov |

| Herbal medicine prescription (JGE) | Not specified in snippet | Not specified in snippet | Various (PDA) | 0.031–20.00 µg/mL (example range for some compounds) | 96.36–106.95 | <1.20 | mdpi.comnih.govresearchgate.net |

This method is considered convenient, quick, accurate, and reproducible for the quality control of this compound in various matrices ingentaconnect.comnih.gov.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique widely employed for the determination of this compound due to its high sensitivity, selectivity, and speed. This hyphenated technique combines the separation power of UPLC with the identification and quantification capabilities of tandem mass spectrometry.

Studies have successfully utilized UPLC-MS/MS for the simultaneous determination of this compound alongside other compounds in complex biological matrices like rat plasma and in herbal formulations. ijpsonline.comnih.gov For instance, a sensitive and rapid UPLC-MS/MS method was developed and validated for the simultaneous determination of this compound, morroniside, catalpol, and acteoside in rat plasma. nih.gov This method employed an Acquity UPLC BEH C18 column with gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). nih.gov Detection was performed using multiple reaction monitoring (MRM) in negative ion mode, with a specific mass transition of m/z 435.0→227.0 for this compound. nih.gov

Another UPLC-MS/MS method was developed and validated for the quantification of this compound in rat plasma and tissues, utilizing acetonitrile precipitation for sample preparation and chloramphenicol (B1208) as an internal standard. nih.gov Chromatographic separation was achieved on an ACQUITY UPLC® BEH C18 column, and detection was performed in MRM mode. nih.gov

UPLC-MS/MS has also been applied to the quantitative analysis of this compound in herbal formulas. A validated UPLC-MS/MS method was developed for the simultaneous quantitative analysis of fourteen components, including this compound, in Guyinjian samples. mdpi.comnih.gov This method demonstrated high sensitivity, selectivity, and rapid analysis, providing a valuable tool for the quality control of this traditional Chinese medicine formula. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another analytical technique that can be used for the analysis of compounds, particularly volatile or semi-volatile ones, in complex mixtures. While UPLC-MS/MS is more commonly reported for the direct analysis of this compound, which is a relatively polar glycoside, GC-MS is often used for the analysis of less polar compounds or requires derivatization for more polar analytes like this compound to increase their volatility.

Research has shown the application of GC-MS in analyzing the chemical composition of plant extracts where this compound might be present alongside other constituents. For example, a study using GC-MS analyzed the ethanolic extract of Cornus officinalis, identifying various compounds. researchgate.net While this compound itself was analyzed by LC-MS/MS in this specific study, GC-MS provided information on other components in the extract. researchgate.net GC-MS is recognized as a reliable method for qualitative and quantitative analysis of extractives in lignocellulosic material, and with appropriate derivatization techniques, it can be applied to more hydrophilic compounds. boku.ac.at Identification of compounds in GC-MS is typically achieved by comparing mass spectral patterns with libraries. boku.ac.at

Method Validation Parameters

The reliability and accuracy of any analytical method used for the quantification of this compound are ensured through rigorous method validation. Key validation parameters, typically following guidelines from regulatory bodies, include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. ijpsonline.comresearchgate.net

Linearity and Calibration Curve

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. A calibration curve is constructed by plotting the instrument response versus the corresponding concentrations of a series of standards. The linearity is typically evaluated by the correlation coefficient (R or R²) of the regression analysis. ijpsonline.comresearchgate.netfoodengprog.org

Studies on this compound analysis using UPLC-MS/MS have reported good linearity with high correlation coefficients. For instance, a method for simultaneous determination of this compound, morroniside, and paeoniflorin (B1679553) in rat plasma showed linearity for this compound over the range of 5-1000 ng/ml with a correlation coefficient (r²) of 0.996. ijpsonline.com Another UPLC-MS/MS method for quantifying fourteen compounds in Guyinjian samples, including this compound, demonstrated linearity with correlation coefficients ranging from 0.9960 to 0.9999. nih.gov An HPLC/DAD method for this compound content in Cornus officinalis showed a high linearity with an R² of 1 for the this compound standard. foodengprog.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. researchgate.netfinishingandcoating.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. researchgate.netfinishingandcoating.com These parameters are crucial for determining the sensitivity of an analytical method.

LOD and LOQ are often calculated based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. researchgate.netfoodengprog.orglcms.cz For this compound analysis, reported LOD and LOQ values vary depending on the matrix and the specific method used. In a UPLC-MS method for this compound, morroniside, and paeoniflorin in rat plasma, the lower limit of quantification (LLOQ) for this compound was 5 ng/ml. ijpsonline.com An HPLC/DAD method for this compound in Cornus officinalis reported LOD and LOQ values of 0.007 μg/mL and 0.026 μg/mL, respectively. foodengprog.org

Recovery and Precision

Recovery assesses the accuracy of an analytical method by determining the efficiency of extracting the analyte from the sample matrix. It is typically expressed as a percentage of the known amount of analyte added to a sample that is recovered through the analytical procedure. Precision, on the other hand, measures the reproducibility of the method, indicating the agreement between independent test results of the same sample under specified conditions. Precision is often expressed as relative standard deviation (RSD). ijpsonline.comresearchgate.net

Validation studies for this compound analysis have reported acceptable recovery and precision values. For the UPLC-MS method analyzing this compound in rat plasma, the mean recoveries of the analytes were higher than 68.86%, and the intra-day and inter-day precisions were less than 7.50%. ijpsonline.com Another UPLC-MS/MS method reported extraction recoveries for this compound and other compounds in rat plasma to be above 67.62%, with intra-day and inter-day precisions (RSD) within 9.58%. nih.govebi.ac.uk An HPLC/DAD method for this compound in Cornus officinalis showed a high recovery rate ranging from 95.14% to 105.45%, and the relative standard deviation of intra- and inter-day precision was 1.8% and 2.3%, respectively. foodengprog.org A UPLC-MS/MS method for Guyinjian samples showed accuracy (recovery) within 88.64–107.43% with RSD% at 2.82–6.22%, and precision (RSD%) ≤ 3.18%. nih.gov

Here is a summary of method validation parameters for this compound from various studies:

| Method | Matrix | Linearity Range | Correlation Coefficient (R or R²) | LOD | LOQ | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference |

| UPLC-MS | Rat Plasma | 5-1000 ng/ml | 0.996 (r²) | Not specified | 5 ng/ml (LLOQ) | > 68.86 | < 7.50 | < 7.50 | ijpsonline.com |

| HPLC/DAD | Cornus officinalis | 0.03-200 μg/mL | 1 (R²) | 0.007 μg/mL | 0.026 μg/mL | 95.14-105.45 | 1.8 | 2.3 | foodengprog.org |

| UPLC-MS/MS | Rat Plasma | 1.53-1531.25 ng/mL | > 0.99 | Not specified | Not specified | > 67.62 | ≤ 9.58 | ≤ 9.58 | nih.govebi.ac.uk |

| UPLC-MS/MS | Guyinjian samples | Not specified | 0.9960-0.9999 (r) | Not specified | Not specified | 88.64–107.43 | ≤ 3.18 | Not specified | nih.gov |

| UPLC-MS/MS | Rat plasma and tissues | > 0.99 (R²) | > 0.99 (R²) | Not specified | Satisfying quantitative requirements | Not specified | Not specified | Not specified | nih.gov |

Application in Standardization of Herbal Preparations

Standardization of herbal preparations is crucial to ensure their quality, safety, efficacy, and reproducibility. ijpsjournal.comeurekaselect.com The chemical composition of herbal medicines can vary significantly due to factors such as plant source, environmental conditions, harvesting time, and processing methods. ijpsjournal.com Analytical techniques, particularly chromatographic methods like HPLC, UPLC-MS, and GC-MS, play a vital role in the standardization process by enabling the qualitative and quantitative analysis of bioactive constituents, including marker compounds like this compound. ijpsjournal.com

This compound is recognized as a significant marker compound in several herbal medicines, notably those derived from Cornus officinalis. foodengprog.org The quantification of this compound in these preparations is essential for quality control and to ensure batch-to-batch consistency. mdpi.comfoodengprog.org Validated analytical methods for this compound content are used to assess the quality of raw materials and finished herbal products. eurekaselect.comnih.gov

Studies have demonstrated the application of analytical methods for determining this compound content in herbal preparations for standardization purposes. An HPLC-PDA method was developed and validated for the simultaneous quantification of nine marker compounds, including this compound, in Jwagwieum, an herbal medicine prescription containing Cornus officinalis. nih.gov This method provides basic data for the quality control of Jwagwieum and related herbal prescriptions. nih.gov The determination of this compound content in Cornus officinalis from different cultivation regions has also been performed using validated methods, highlighting the potential for variation in marker compound content based on geographical factors. foodengprog.org

The use of analytical techniques for quantifying this compound contributes to establishing quality standards for herbal drugs, ensuring that these preparations meet defined criteria for the content of key bioactive compounds. ijpsjournal.comeurekaselect.com This is a critical step in promoting the acceptance and reliable use of herbal medicines. ijpsjournal.com

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a fundamental technique in analytical chemistry employed to modify the chemical structure of an analyte, thereby enhancing its suitability for analysis by various instrumental methods, particularly chromatography and mass spectrometry. The primary goals of derivatization include improving detectability, enhancing separation efficiency, increasing volatility or thermal stability, and improving ionization efficiency for mass spectrometry numberanalytics.comlibretexts.orgresearchgate.netslideshare.netmdpi.comwelch-us.combioanalysis-zone.com. For compounds that lack inherent chromophores, fluorophores, or sufficient electrochemical activity, derivatization can introduce such properties, enabling detection by UV/VIS, fluorescence, or electrochemical detectors libretexts.orgpickeringlabs.com.

This compound, as an iridoid glycoside, contains hydroxyl groups and an ester linkage, contributing to its polarity. Such polar characteristics can sometimes pose challenges in certain chromatographic separations, particularly in gas chromatography (GC) where volatility is required, or in reversed-phase high-performance liquid chromatography (HPLC) where retention might be limited for highly polar compounds researchgate.netslideshare.netwelch-us.com. While direct analysis of this compound using techniques like UPLC-MS/MS has been reported researchgate.net, chemical derivatization represents a potential strategy to overcome analytical limitations or improve method performance, although specific published derivatization protocols exclusively for this compound were not extensively found in the conducted literature search.

Derivatization strategies can be broadly categorized based on the type of chemical reaction or the timing of the reaction relative to chromatographic separation. Common reaction types include silylation, acylation, and alkylation, which are frequently used to reduce the polarity of compounds by replacing active hydrogens on functional groups such as hydroxyl, amino, and carboxyl groups with less polar moieties libretexts.orgresearchgate.netslideshare.netsigmaaldrich.commerckmillipore.com.

Silylation: This involves the replacement of active hydrogens with a silyl (B83357) group, commonly trimethylsilyl (B98337) (TMS) groups. Silylation is widely used to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis researchgate.netslideshare.netsigmaaldrich.commerckmillipore.comsigmaaldrich.com. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methylbistrifluoroacetamide (MBTFA) are popular silylation agents libretexts.orgsigmaaldrich.com.

Acylation: This technique involves the introduction of an acyl group, often to amino, hydroxyl, or thiol groups, reducing their polarity libretexts.orgslideshare.net. Acylation can also introduce chromophores or fluorophores to the molecule, enhancing detectability libretexts.org. Examples of acylating reagents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA) libretexts.org.

Alkylation: This method replaces active hydrogens with an alkyl or aliphatic-aromatic group, commonly used for carboxylic acids to form esters, which are less polar and more volatile libretexts.orgslideshare.net. Halogenated alkylating agents, such as pentafluorobenzyl bromide (PFB-Br), can improve detection sensitivity with electron capture detectors (ECD) or enhance fragmentation patterns in mass spectrometry libretexts.org.

The timing of the derivatization reaction can be either pre-column or post-column in liquid chromatography.

Pre-column derivatization: The reaction is performed on the sample before it is injected into the chromatographic column. This approach requires the derivative to be chromatographically stable and well-separated from excess reagent and by-products libretexts.orgslideshare.netwelch-us.com. Pre-column derivatization can improve chromatographic behavior and introduce properties suitable for detection welch-us.comwaters.comacs.org.

Post-column derivatization: The reaction occurs after the analytes have been separated by the column but before they reach the detector. This method is particularly useful when the derivatization reagent or reaction conditions are incompatible with the mobile phase or stationary phase. It allows for selective detection of specific compounds or classes of compounds as they elute slideshare.netwelch-us.compickeringlabs.comtandfonline.comtandfonline.com. Reagents like o-phthalaldehyde (B127526) (OPA) are commonly used for post-column derivatization, particularly for amino acids, to form fluorescent derivatives libretexts.orgtandfonline.comresearchgate.net.

In mass spectrometry, derivatization can significantly improve ionization efficiency and provide characteristic fragmentation patterns, aiding in identification and quantification bioanalysis-zone.combioanalysis-zone.combioanalysis-zone.comtandfonline.com. Charge-switch derivatization, for instance, can convert neutral or weakly ionizable compounds into charged species, dramatically increasing sensitivity in electrospray ionization MS acs.org. Novel approaches like in-source microdroplet derivatization are also being explored to accelerate reaction times and enhance sensitivity acs.org.

While the general principles and techniques of chemical derivatization are well-established and applied across a wide range of analytes to improve analytical performance, specific details regarding the application of these strategies specifically for the analytical enhancement of this compound were not found in the reviewed literature. Research on this compound analysis primarily focuses on optimized extraction and direct chromatographic or mass spectrometric methods researchgate.netnih.gov.

Summary of General Derivatization Purposes and Techniques

| Purpose of Derivatization | General Techniques | Potential Benefits |

| Improve Detectability | Introduce Chromophore, Fluorophore, or Redox Group | Enables detection by UV/VIS, Fluorescence, or ECD; Increases sensitivity. libretexts.orgpickeringlabs.com |

| Enhance Separation Efficiency | Modify Polarity, Improve Peak Shape | Better retention and resolution in chromatography. numberanalytics.comresearchgate.netslideshare.netwelch-us.com |

| Increase Volatility/Thermal Stability | Silylation, Alkylation | Essential for GC analysis of polar or labile compounds. libretexts.orgresearchgate.netslideshare.netmerckmillipore.com |

| Improve MS Ionization Efficiency | Introduce Charge, Enhance Fragmentation | Increased sensitivity and improved structural information in MS. bioanalysis-zone.combioanalysis-zone.combioanalysis-zone.comtandfonline.comacs.org |

| Stabilize Labile Compounds | Convert to More Stable Derivative | Prevents degradation during sample preparation and analysis. numberanalytics.commdpi.comacs.org |

Pharmacological Research and Mechanistic Investigations in Vitro and in Vivo Preclinical Models

Anti-inflammatory Action

Loganin (B1675030) has demonstrated significant anti-inflammatory activity across various preclinical models. It has been shown to alleviate inflammation in conditions such as sepsis-induced acute lung injury, osteoarthritis, ulcerative colitis, and neuropathic pain. researchgate.netnih.govnih.govresearchgate.netmdpi.comnih.gov The anti-inflammatory effects are often linked to its ability to suppress the production and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.netmdpi.comjst.go.jp

In in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells), this compound effectively reduced the production of these inflammatory factors and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammation. nih.govresearchgate.netjst.go.jpjst.go.jp In vivo models, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice and destabilization of the medial meniscus (DMM)-induced arthritis in mice, have also shown that this compound administration attenuates inflammatory responses and associated tissue damage. nih.govmdpi.com For instance, in UC mice, this compound significantly decreased disease activity index, colon shortening, and the levels of pro-inflammatory cytokines in colon tissues. nih.gov

Modulation of Cellular Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of several key cellular signaling pathways involved in the inflammatory response. Preclinical research has identified interactions with pathways such as NF-κB, Nrf2/HO-1, MAPK, PI3K/Akt, STAT3/JAK, and TLR4 signaling. researchgate.netnih.govnih.govnih.govjst.go.jpjst.go.jpfrontiersin.orgnih.govnih.govcjnmcpu.comresearchgate.netnih.govresearchgate.netspandidos-publications.comacs.org

NF-κB Pathway Inhibition

A prominent mechanism underlying this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govnih.govresearchgate.netnih.govjst.go.jpfrontiersin.orgnih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govjst.go.jpdovepress.com

Studies have shown that this compound can suppress the activation of NF-κB by inhibiting the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. nih.govfrontiersin.org For example, in IL-1β-treated chondrocytes and LPS-stimulated macrophages, this compound significantly reduced NF-κB p65 nuclear translocation. nih.gov This inhibition leads to a decrease in the transcription and production of downstream inflammatory mediators. nih.govnih.govresearchgate.netjst.go.jp this compound's effect on NF-κB has been observed in various models, including those involving TLR4 activation. nih.govjst.go.jpnih.govresearchgate.net

Nrf2/HO-1 Signaling Pathway Activation

This compound has been shown to exert anti-inflammatory and antioxidant effects, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. jst.go.jpjst.go.jpcjnmcpu.comresearchgate.netnih.gov The Nrf2/HO-1 axis is a crucial defense mechanism against oxidative stress and inflammation. cjnmcpu.comdovepress.com Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of antioxidant and cytoprotective genes, including HO-1. dovepress.com

Research indicates that this compound can enhance the expression of Nrf2 and HO-1. jst.go.jpcjnmcpu.comresearchgate.net For instance, in LPS-stimulated RAW264.7 macrophages, this compound significantly increased the expression of Nrf2 and HO-1, which was associated with reduced production of pro-inflammatory mediators and reactive oxygen species (ROS). jst.go.jpresearchgate.net Inhibition of HO-1 activity using zinc protoporphyrin (ZnPP) reversed the suppressive effects of this compound on pro-inflammatory cytokines, suggesting that the Nrf2/HO-1 pathway plays a role in this compound's anti-inflammatory and antioxidant actions. jst.go.jpnih.gov

MAPK Pathways (JNK, p38, ERK 1/2)

This compound also modulates Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK 1/2, which are involved in regulating inflammatory responses and cellular stress. researchgate.netresearchgate.netacs.orgpnas.orgfrontiersin.orgresearchgate.netfrontiersin.orgspandidos-publications.com These pathways can be activated by various stimuli, leading to the phosphorylation of downstream targets and the regulation of gene expression. frontiersin.orgfrontiersin.orgspandidos-publications.com

PI3K/Akt Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another key regulator of various cellular processes, including cell survival, proliferation, and inflammatory responses. researchgate.netnih.govacs.orgtandfonline.com Research indicates that this compound can modulate the activity of the PI3K/Akt pathway in the context of inflammation. researchgate.netnih.govacs.org

STAT3/JAK and TLR4 Signaling

This compound's anti-inflammatory effects also involve the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3)/Janus Kinase (JAK) and Toll-like Receptor 4 (TLR4) signaling pathways. nih.govfrontiersin.orgnih.govnih.govresearchgate.netspandidos-publications.com TLR4 is a pattern recognition receptor that plays a crucial role in initiating inflammatory responses, particularly in response to bacterial LPS. jst.go.jpjst.go.jpnih.gov Activation of TLR4 can trigger downstream signaling cascades, including the NF-κB and JAK/STAT pathways. nih.govresearchgate.netspandidos-publications.com

Studies have shown that this compound can suppress inflammation by inhibiting the TLR4/MyD88/NF-κB pathway. nih.gov In LPS-activated intestinal epithelial cells, this compound inhibited both TLR4/NF-κB and JAK/STAT3 signaling pathways in a concentration-dependent manner, leading to reduced production of inflammatory factors like IL-6, TNF-α, and IL-1β. nih.govnih.govresearchgate.net Overexpression of TLR4 or activation of JAK/STAT3 signaling reversed the anti-inflammatory effects of this compound, further confirming the involvement of these pathways in its mechanism of action. nih.govnih.gov this compound has also been shown to suppress the phosphorylation of JAK2 and STAT3. frontiersin.org

Regulation of Pro-inflammatory Mediators and Cytokines

This compound has demonstrated the ability to modulate the production and expression of several key pro-inflammatory mediators and cytokines in various experimental models jst.go.jpnih.govresearchgate.netresearchgate.netnih.gov.

TNF-α, IL-1β, IL-6 Suppression

Research indicates that this compound can suppress the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) jst.go.jpnih.govresearchgate.netresearchgate.netnih.gov. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly reduced the production of TNF-α and IL-1β in a dose-dependent manner jst.go.jp. Similarly, in IL-1β-stimulated chondrocytes, this compound down-regulated the mRNA and protein expression of IL-6 and TNF-α nih.gov. In vivo studies in diabetic rats have also shown that this compound treatment leads to significantly lower serum concentrations of IL-6 and TNF-α compared to untreated diabetic groups nih.gov. Furthermore, in ovariectomized mice, this compound administration suppressed the increased levels of TNF-α and IL-6 in serum researchgate.net.

iNOS and COX-2 Expression Modulation

This compound has been shown to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) jst.go.jpnih.gov. In LPS-stimulated RAW264.7 macrophages, this compound treatment attenuated the release of NO and PGE2, which was associated with decreased expression of iNOS and COX-2 jst.go.jp. In IL-1β-mediated chondrocytes, this compound inhibited the increase in iNOS and COX-2 mRNA expression in a dose-dependent manner nih.gov. These findings suggest that this compound's anti-inflammatory effects are partly mediated through the suppression of these key enzymes nih.gov.

Effects on Immune Cell Activation and Polarization (e.g., Macrophages, Microglia)

This compound has been observed to influence the activation and polarization of immune cells, particularly macrophages and microglia, which play crucial roles in inflammatory responses jst.go.jpnih.govfrontiersin.orgaginganddisease.orgspandidos-publications.com. Studies have shown that this compound can inhibit the activation of macrophages induced by LPS jst.go.jp. Furthermore, this compound has been reported to suppress the polarization of macrophages towards the pro-inflammatory M1 phenotype nih.govfrontiersin.orgnih.gov. In the context of ulcerative colitis, this compound treatment significantly reduced the number of M1 macrophages in colon tissues of mice nih.gov. Research also suggests that this compound can prevent microglia cells from polarizing to the M1 phenotype nih.gov.

Attenuation of Inflammatory Programmed Cell Death (Pyroptosis)

This compound has demonstrated the ability to attenuate inflammatory programmed cell death, known as pyroptosis, which is characterized by the release of pro-inflammatory cytokines and is often mediated by inflammasome activation nih.govnih.govfrontiersin.orgtandfonline.comthno.org. In high-glucose-induced Schwann cells, this compound prevented pyroptosis by inhibiting the activation of the NLRP3 inflammasome nih.govnih.gov. This involved the reduction of key components of the inflammasome pathway, including NLRP3, ASC, and caspase-1, as well as the maturation of IL-1β and IL-18 nih.gov. This compound has also been shown to attenuate pyroptosis of chondrocytes in articular cartilage in an osteoarthritis mouse model nih.gov.

Antioxidant Properties

This compound possesses antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage jst.go.jpnih.govnih.govmedchemexpress.comjst.go.jp.

Reduction of Reactive Oxygen Species (ROS) Generation

Several studies highlight this compound's capacity to reduce the generation of reactive oxygen species (ROS) jst.go.jpnih.govnih.govjst.go.jp. In high-glucose-treated Schwann cells, this compound treatment reduced intracellular ROS generation nih.govnih.gov. Similarly, in LPS-stimulated RAW264.7 macrophages, this compound strongly inhibited LPS-induced ROS formation jst.go.jpmedchemexpress.com. This compound pretreatment also significantly reduced hydrogen peroxide (H2O2)-induced ROS generation in human keratinocyte HaCaT cells jst.go.jp. These findings indicate that this compound's antioxidant effects are, at least in part, mediated by the suppression of ROS production jst.go.jpnih.gov.

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase (SOD))

Preclinical studies have explored this compound's potential to modulate the activity of endogenous antioxidant enzymes, a key defense mechanism against oxidative stress frontiersin.orgspringermedizin.de. Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders frontiersin.orgcambridge.org. Antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) play crucial roles in scavenging reactive oxygen species (ROS) frontiersin.orgspringermedizin.de.

Research on other natural compounds, such as Lycium barbarum polysaccharides (LBPs) and Cassia tora extracts, has demonstrated their ability to increase the activity of antioxidant enzymes like SOD, GPx, and CAT in various models of oxidative stress cambridge.orgmdpi.comdovepress.com. For instance, LBPs significantly increased the activities of SOD, GPx, CAT, and glutathione reductase (GR) in diabetic rats and aged mice, which had decreased levels of these enzymes dovepress.com. Similarly, Cassia tora extracts recovered antioxidant enzyme activity, including catalase, glutathione peroxidase, and glutathione S-transferase, in the hippocampus and frontal cortex cambridge.org. While the provided search results highlight the importance of these enzymes and the effects of other natural compounds, specific detailed research findings on this compound's direct enhancement of SOD or other endogenous antioxidant enzyme activity were not extensively detailed within the immediate results. However, this compound's reported neuroprotective and anti-inflammatory properties are often linked to its antioxidant potential nih.govresearchgate.netresearchgate.net.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals damage lipids, particularly in cell membranes, leading to cellular injury and dysfunction pnas.org. Inhibiting lipid peroxidation is another mechanism by which compounds can exert antioxidant effects mdpi.com.

Studies on other natural substances have shown the ability to inhibit lipid peroxidation. For example, Lycium barbarum polysaccharides significantly decreased malondialdehyde (MDA) levels, an end-product of lipid peroxidation, in rats with pressure overload-induced heart failure mdpi.com. The inhibitory effect of LBPs on lipid peroxidation in aged mice was attributed, at least in part, to their influence on antioxidant enzymes and the non-enzymatic system dovepress.com. Research on Cassia tora extracts also indicated inhibition of lipid peroxidation in the hippocampus and frontal cortex cambridge.org. While the search results emphasize the significance of inhibiting lipid peroxidation and provide examples with other compounds, specific detailed data on this compound's direct inhibition of lipid peroxidation were not prominently featured in the initial search output. However, given this compound's antioxidant properties, it is plausible that it contributes to the inhibition of lipid peroxidation.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various preclinical models nih.govresearchgate.netresearchgate.net. These effects encompass protecting against neuronal damage and apoptosis, modulating neuroinflammatory responses, impacting synaptic plasticity and neurogenesis, and inhibiting enzymes relevant to neurological function researchgate.netresearchgate.net.

Protection Against Neuronal Damage and Apoptosis

Neuronal damage and apoptosis (programmed cell death) are critical events in the progression of neurodegenerative diseases dovepress.compnas.org. Preclinical studies have indicated that this compound can protect against these processes. This compound has been shown to attenuate hydrogen peroxide-induced apoptosis in SH-SY5Y cells by inhibiting the phosphorylation of JNK, p38, and ERK 1/2 MAPKs thegoodscentscompany.com. This compound also attenuated 1-methyl-4-phenylpyridinium (MPP⁺)-induced apoptotic death in a model of neurotoxicity researchgate.net. This protective effect was suggested to involve the enhancement of neurotrophic signaling and activation of IGF-1R/GLP-1R pathways researchgate.net. This compound has also been reported to prevent OGD/R-induced cardiomyocyte apoptosis researchgate.netresearchgate.net.

Modulation of Neuroinflammatory Responses

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, plays a significant role in neurodegenerative disorders mdpi.comfrontiersin.orgtandfonline.com. This compound has shown the ability to modulate neuroinflammatory responses nih.govresearchgate.net. This compound can inhibit the activation of NF-κB, a key regulator of inflammatory responses nih.gov. Further in vitro research has validated that this compound can inhibit M1-type macrophage polarization and the activation of NLRP3 inflammasomes by blocking the ERK and NF-κB pathways, linking its anti-inflammatory effects to the modulation of these pathways researchgate.netresearchgate.net. This compound has also been shown to reduce the level of TNF-α and the protein expression of iNOS and cyclooxygenase-2 (COX-2) in Aβ-induced inflammatory changes in PC12 cells nih.gov. These effects were correlated with the inhibition of NF-κB and the phosphorylation of MAPKs (ERK1/2, p38, and JNK) nih.gov.

Impact on Synaptic Plasticity and Neurogenesis

Research suggests that this compound may positively impact synaptic plasticity and neurogenesis. One study reported that this compound improves synaptic plasticity and reduces depressive-like behaviors, potentially via its interaction with HINT1 researchgate.net. This compound has also been shown to exert antidepressant-like effects by improving synaptic plasticity and neurogenesis in the hippocampus, dependent on Sigma-1R/BDNF signaling researchgate.net. BDNF is a key protein involved in multiple levels of neuroplasticity, including synaptic modulation and adult neurogenesis frontiersin.org.

Enzyme Inhibition Relevant to Neurological Function (e.g., BACE1, AChE, BChE)

Inhibition of enzymes involved in the pathology of neurodegenerative diseases, such as β-secretase 1 (BACE1), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE), represents a therapeutic strategy nih.govrootspress.orgmdpi.comresearchgate.net. BACE1 is involved in the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease (AD), while AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter important for cognitive function nih.govrootspress.org.